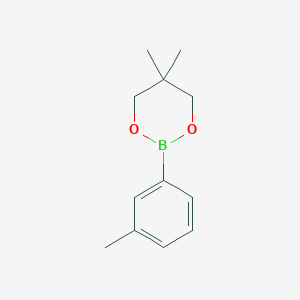
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
説明
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, otherwise known as DMPB, is a boron-containing compound used in a variety of scientific research applications. It is a stable, non-toxic compound that has proven to be useful in a wide range of biochemical and physiological experiments.
科学的研究の応用
Hydrolytic Stability and Structural Insights
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane has been noted for its unusual degree of hydrolytic stability. Structural analysis through X-ray crystallography has revealed insights into its molecular structure, such as the nearly planar 1,3,2-dioxaborinane ring and bond lengths indicating delocalization confined to the heterocyclic ring (Emsley et al., 1989).
Reaction Mechanisms and Transformations
The compound has been studied for its reaction mechanisms with other chemicals like acetonitrile. This has led to the formation of various derivatives and has been pivotal in understanding the transformation processes involved (Kuznetsov et al., 1996).
Conformational Properties
Studies have also focused on the conformational properties of the compound. For instance, the synthesis of various alkyl-1,3,2-dioxaborinanes, including derivatives of 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, has shown that these molecules are conformationally homogeneous and do not contain axial substituents in certain positions. These findings are significant for understanding the stereochemistry of such heterocycles (Kuznetsov et al., 1978).
Synthesis and Structural Studies
The compound has been used in the synthesis of potentially useful chiral isocyanomethylphosphonate synthons. The molecular structures of these synthons have been determined through single-crystal X-ray analysis, providing valuable insights into their stereochemistry and potential applications in organic synthesis (Weener et al., 1998).
Applications in Cross-Coupling Reactions
The compound has been reported in cross-coupling reactions, like Suzuki cross-coupling, to yield biaryls. Optimizing this process to obtain good yields under specific conditions highlights its utility in organic synthesis (Chaumeil et al., 2000).
Spectroscopic Studies
Spectroscopic studies involving 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane have provided insights into the behavior of similar compounds under specific conditions, such as chemical ionization, thereby expanding the understanding of their molecular fragmentation and stability (Hancock & Weigel, 1979).
特性
IUPAC Name |
5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-5-4-6-11(7-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHZOLPTFFTLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)
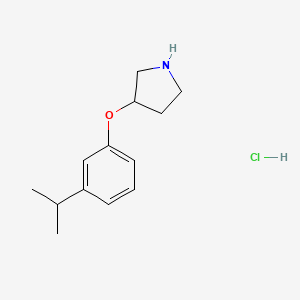
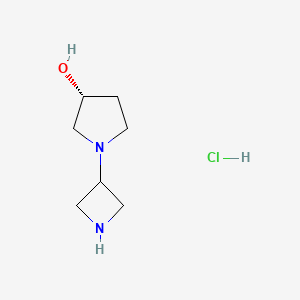
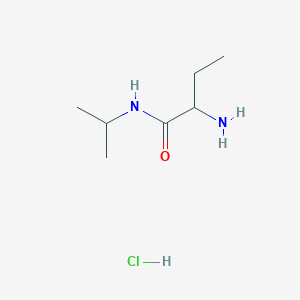
![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)

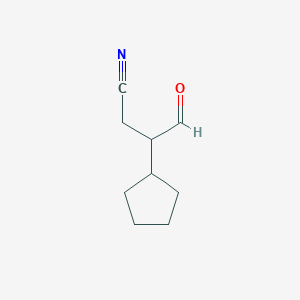
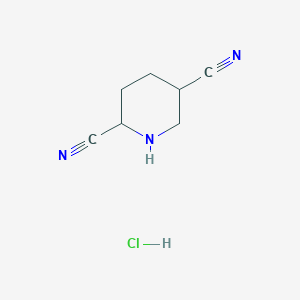
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
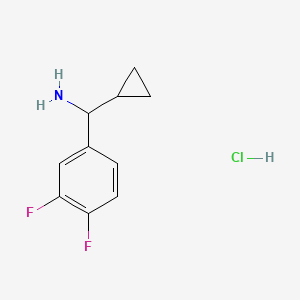
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)